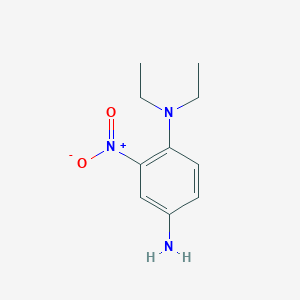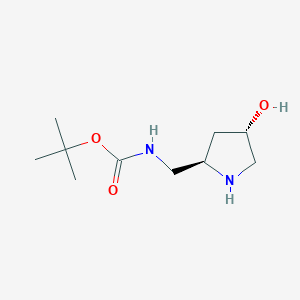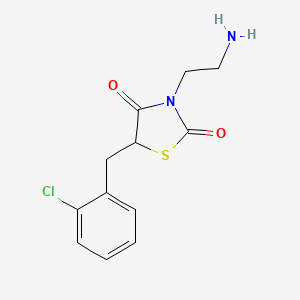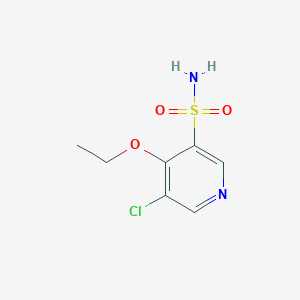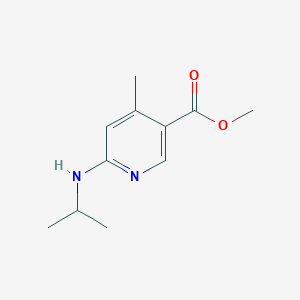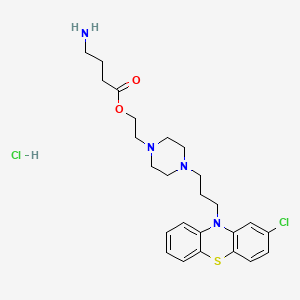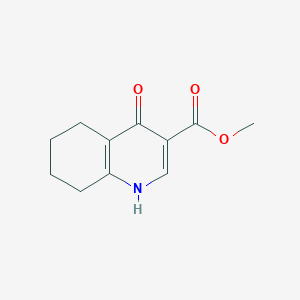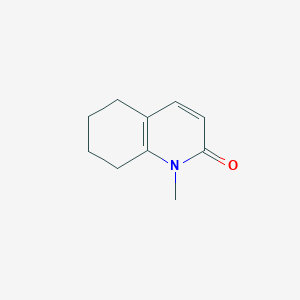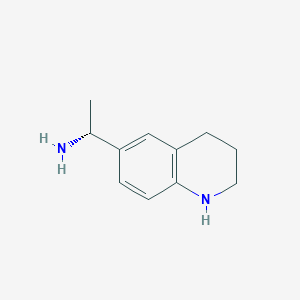
(R)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine is a chiral amine compound that features a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic hydrogenation of quinoline to form 1,2,3,4-tetrahydroquinoline, which is then subjected to a reductive amination process using appropriate amine sources and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or chiral resolution techniques may be employed to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A structurally similar compound without the ethan-1-amine group.
Quinoline: The fully aromatic parent compound.
6-Methoxy-1,2,3,4-tetrahydroquinoline: A methoxy-substituted derivative.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine is unique due to its chiral nature and the presence of both the tetrahydroquinoline ring and the ethan-1-amine group. This combination of features makes it a versatile compound for various synthetic and research applications, offering distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8,13H,2-3,6,12H2,1H3/t8-/m1/s1 |
InChI Key |
SNFVMMBBTGUUGN-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)NCCC2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


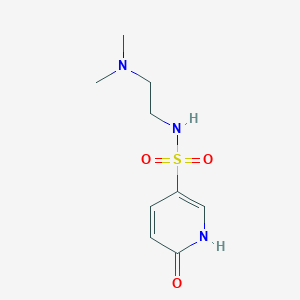

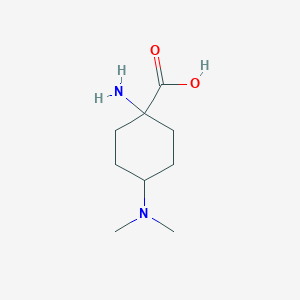
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
